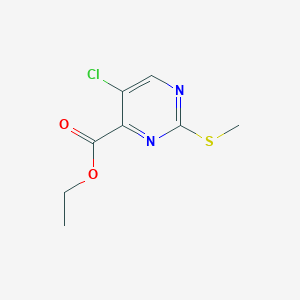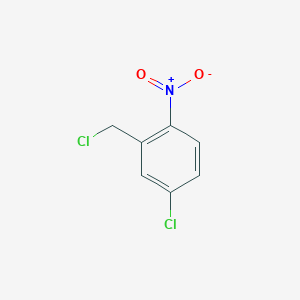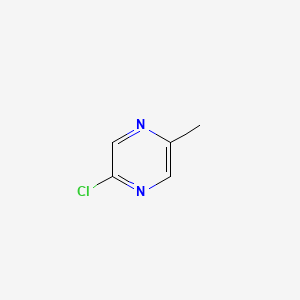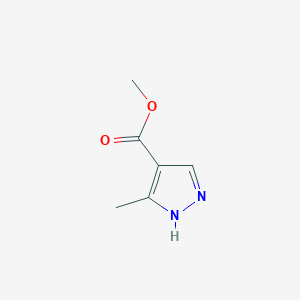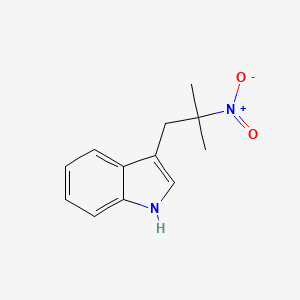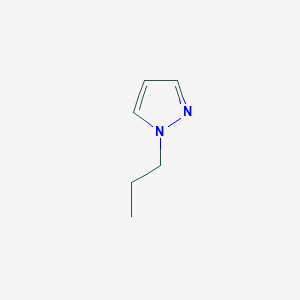
1-propyl-1H-pyrazole
Übersicht
Beschreibung
1-propyl-1H-pyrazole is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . Pyrazoles have diverse functionality and stereochemical complexity .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Therapeutic Scaffolds
The pyrazole moiety, including 1-propylpyrazole, is recognized for its wide range of biological actions. It serves as an effective therapeutic scaffold displaying various pharmacological functions such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These compounds are integral in drug discovery, where modifications to the pyrazole core can lead to the development of new drugs with targeted therapeutic effects.
Agrochemistry: Pesticides and Herbicides
In agrochemistry, pyrazole derivatives have been utilized to develop compounds with herbicidal and pesticidal activities. The structural versatility of pyrazoles allows for the synthesis of compounds that can target specific pests or weeds, contributing to the protection of crops and yield optimization .
Coordination Chemistry: Ligand Synthesis
Pyrazoles, including 1-propylpyrazole, can act as ligands in coordination chemistry. They have the ability to coordinate with various metals, forming complexes that are useful in catalysis, material science, and the study of metalloproteins .
Organometallic Chemistry: Catalyst Development
In organometallic chemistry, pyrazole-based ligands are used to create catalysts for various chemical reactions. These catalysts can enhance reaction rates, selectivity, and efficiency, which is crucial for industrial processes and synthetic chemistry .
Green Chemistry: Sustainable Synthesis
The synthesis of pyrazole derivatives, including 1-propylpyrazole, aligns with the principles of green chemistry. Methods such as microwave-assisted synthesis and multicomponent reactions reduce the environmental impact by minimizing waste and energy consumption .
Pharmaceutical Research: Drug Design
Pyrazole derivatives are pivotal in pharmaceutical research for drug design. Their structural framework is conducive to the creation of molecules with potential activity against various diseases, including tuberculosis, microbial infections, fungal infections, inflammation, cancer, and diabetes .
Bioactive Chemical Synthesis
Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals. These scaffolds are essential for creating molecules that interact with biological systems, leading to potential applications in medicine and biology .
Analytical Chemistry: Chemical Sensors
Pyrazole derivatives can be employed in the development of chemical sensors. These sensors can detect specific ions or molecules, which is valuable for environmental monitoring, diagnostics, and industrial quality control .
Safety and Hazards
Wirkmechanismus
Target of Action
1-Propyl-1H-pyrazole, also known as 1-propylpyrazole, is a derivative of the pyrazole family. Pyrazoles are known to exhibit a wide spectrum of biological properties . The primary targets of pyrazole derivatives are diverse and depend on the specific derivative .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target of the compound.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways . They have been reported to exhibit anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant, antiviral activities, and also act as inhibitors of protein glycation . .
Pharmacokinetics
A study on pyrazole derivatives has utilized pharmacokinetic profiling in the identification of lead candidates .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities .
Action Environment
The action of pyrazole derivatives can be influenced by various factors, including the specific target, the presence of other compounds, and the physiological environment .
Eigenschaften
IUPAC Name |
1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-5-8-6-3-4-7-8/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMFEFZOOOYCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315397 | |
| Record name | 1-Propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32500-67-7 | |
| Record name | 1-Propyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32500-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







